Dansylmethionine

Description

Contextualization within Amino Acid Derivatization Chemistry

Amino acid derivatization is a technique used to modify amino acids to improve their properties for analysis, such as detectability or separation efficiency. Dansylation is a specific type of derivatization that utilizes dansyl chloride. Dansyl chloride reacts readily with primary and secondary amino groups, including the alpha-amino group of amino acids and the epsilon-amino group of lysine (B10760008) residues in proteins researchgate.netmdpi.com. This reaction forms stable, fluorescent sulfonamide adducts wikipedia.org. Dansylmethionine is the product of the reaction between dansyl chloride and methionine, specifically at the alpha-amino group. This derivatization is often performed in an aqueous-organic mixture, typically at an alkaline pH and sometimes at elevated temperatures to ensure complete reaction researchgate.net.

Historical Evolution of Dansylation Techniques in Analytical Biochemistry

The use of dansyl chloride in protein chemistry and amino acid analysis has a significant history. It was originally introduced for the sequential analysis of peptides and proteins, particularly for determining the N-terminal amino acid researchgate.netnih.gov. The method developed by Gray and Hartley was a key step in this evolution nih.gov. Early techniques often involved thin-layer chromatography (TLC) to separate the resulting dansyl amino acids, which were visualized under UV light due to their fluorescence nih.govpsu.edu. While TLC was effective, it was time-consuming and less quantitative nih.gov. The development of high-performance liquid chromatography (HPLC) methods for separating dansyl amino acids marked a significant advancement, allowing for automated separation and improved quantitation nih.gov. Reversed-phase HPLC, often using C8 or C18 columns, became a common approach for separating dansyl amino acids researchgate.net. The high sensitivity achievable with fluorescence detection made dansylation coupled with HPLC a powerful tool for analyzing amino acids in various matrices, including biological and environmental samples researchgate.netpsu.edu.

Significance of this compound in Contemporary Research Methodologies

In contemporary research, this compound, as a product of dansylation, remains significant, particularly in analytical techniques. Dansyl derivatization is still employed to enhance the detection of amino acids by methods like HPLC and liquid chromatography-mass spectrometry (LC-MS) researchgate.netnih.gov. The fluorescent property of the dansyl group allows for sensitive detection using fluorescence detectors in HPLC researchgate.net. Furthermore, the introduction of the dansyl group can improve the ionization efficiency of amino acids in positive mode electrospray ionization mass spectrometry, which is beneficial for LC-MS analysis nih.gov.

This compound is relevant in studies involving amino acid analysis for various purposes, including determining amino acid profiles in protein hydrolysates or complex biological samples researchgate.netpsu.edu. While other derivatization reagents have also been developed, dansyl chloride offers advantages such as being relatively inexpensive rsc.org. The ability to separate dansyl amino acid enantiomers using chiral stationary phases in HPLC or capillary electrophoresis (CE) is another contemporary application, relevant for analyzing the stereochemistry of amino acids researchgate.netmdpi.comsigmaaldrich.comsigmaaldrich.com.

Research findings involving this compound often pertain to the optimization of derivatization and separation methods for improved sensitivity, resolution, and throughput in amino acid analysis. Studies might focus on the chromatographic behavior of this compound under different mobile phase conditions or on its detection limits using various analytical instruments. For instance, the separation of dansyl-methionine enantiomers has been studied using specific chiral HPLC columns sigmaaldrich.comsigmaaldrich.com.

Here is a representative data table illustrating the chromatographic separation of dansyl amino acids, which would include this compound:

| Dansyl Amino Acid | Retention Time (minutes) | Detection Method |

| Dansyl-Alanine | X.XX | Fluorescence |

| Dansyl-Methionine | Y.YY | Fluorescence |

| Dansyl-Glycine | Z.ZZ | Fluorescence |

| ... | ... | ... |

Note: Specific retention times are dependent on the chromatographic conditions (column, mobile phase, flow rate, temperature).

The investigation of oxidation potential in protein formulations has also involved the use of dansyl-methionine as a probe chi-peptalk.com. This highlights its utility beyond simple amino acid quantification, extending into studies of protein stability and degradation pathways.

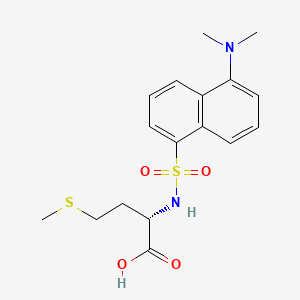

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S2/c1-19(2)15-8-4-7-13-12(15)6-5-9-16(13)25(22,23)18-14(17(20)21)10-11-24-3/h4-9,14,18H,10-11H2,1-3H3,(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWOYRHKFIZWFB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53332-30-2 (cyclohexylammonium salt) | |

| Record name | Dansylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017039586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40937760 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17039-58-6 | |

| Record name | Dansylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017039586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Dansylmethionine and Analogues

Synthesis of Dansylmethionine

The synthesis of this compound is typically achieved through the reaction between methionine and dansyl chloride. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorogenic reagent that readily reacts with primary and secondary amino groups, as well as hydroxyl and thiol groups, to form stable fluorescent derivatives. ontosight.airesearchgate.net In the case of methionine, the reaction primarily occurs at the amino group.

Pre-column Derivatization Approaches using Dansyl Chloride

Pre-column derivatization with dansyl chloride is a common technique in amino acid analysis to improve sensitivity and enable separation by reversed-phase chromatography. shimadzu.comnih.gov In this method, the amino acid sample is reacted with dansyl chloride before injection into the chromatographic system. This approach minimizes reagent consumption and allows for the use of more sensitive detection methods due to lower background signals compared to post-column derivatization. shimadzu.com The resulting dansyl-amino acids are typically separated on C8 or C18 reversed-phase columns. researchgate.net

Optimization of Dansylation Reaction Conditions (e.g., pH, temperature, reaction time)

Optimizing the conditions for the dansylation reaction is crucial for achieving high yields and minimizing side products. The reaction of dansyl chloride with amino groups is typically carried out in an alkaline environment, as amino groups react as free bases. rsc.org A pH range of 9.5–10 is commonly used, often employing a borate (B1201080) buffer. researchgate.netrsc.org However, excessively high pH can lead to the hydrolysis of dansyl chloride. rsc.org

Reaction temperature and time also play significant roles. While some methods involve heating at elevated temperatures (e.g., 60–80°C for 30–60 minutes) or reacting at room temperature for extended periods (e.g., 24 hours), these can lead to side reactions and byproduct formation. rsc.orgresearchgate.net Optimized conditions have been developed to allow the reaction to proceed efficiently at room temperature within a shorter timeframe, reducing the risk of degradation and improving accuracy. rsc.orgresearchgate.net For example, one study determined optimal conditions to be 40°C for 40 minutes in 60% aqueous acetonitrile (B52724) at pH 9.2 in a borate buffer. researchgate.net Another approach optimized the reaction to take place at room temperature within an hour. rsc.org The concentration of dansyl chloride and the molar ratio of reagent to substrate are also important parameters, with a reagent:substrate molar ratio in the range of 5-10 often recommended for optimal results. sci-hub.st

Exemplary Dansylation Reaction Conditions

| Parameter | Typical Range / Value | Notes | Source |

| pH | 9.5–10 (alkaline) | Often using borate buffer; pH 9.2 also reported as optimal. | researchgate.netrsc.orgresearchgate.net |

| Temperature | Room temperature to 80°C | Optimization can allow for room temperature reaction in shorter times. | rsc.orgresearchgate.net |

| Reaction Time | Minutes to 24 hours | Optimized methods aim for shorter times (e.g., 40 min or 1 hour). | rsc.orgresearchgate.net |

| Solvent | Aqueous-organic mixture | E.g., 1:1 acetone-water, 60% aqueous acetonitrile. | researchgate.netresearchgate.net |

| Reagent:Substrate Molar Ratio | 5-10 | Recommended for optimal results. | sci-hub.st |

Chemical Modification and Functionalization of this compound Derivatives

This compound derivatives can undergo further chemical modifications and functionalization to create novel compounds with tailored properties, particularly for use as fluorescent probes or integration into larger molecular architectures. Chemical modification of molecules can alter their physicochemical and functional properties. nih.govencyclopedia.pubrsc.org

Design Principles for Novel Dansyl-Based Fluorescent Probes

The design of novel dansyl-based fluorescent probes involves understanding the relationship between chemical structure and photophysical properties. nih.gov Dansyl fluorophores are attractive due to their high fluorescence quantum yields and large Stokes shifts. nih.gov Design principles often focus on optimizing properties such as absorption and emission wavelengths, molar absorptivity, and quantum yield. nih.gov Small changes in the probe structure can significantly impact its applicability. nih.gov For reaction-based fluorescent probes, selectivity towards a chosen analyte in a specific environment is crucial, especially in complex biological systems with competing analytes. nih.gov The probe should ideally be biocompatible and react efficiently under physiological conditions. nih.gov

Dansyl-based probes have been designed for various applications, including sensing metal ions like Hg²⁺ and Cu²⁺. bohrium.comunl.ptresearchgate.nettandfonline.com These probes often utilize a recognition unit that interacts with the target analyte, leading to a change in fluorescence properties. tandfonline.com For instance, a dansyl-appended rhodamine B probe was designed to selectively sense Hg²⁺ and Cu²⁺, showing a ratiometric fluorescent response to Hg²⁺. researchgate.net Another approach involved a peptide-based fluorescent probe incorporating a dansyl group for ganglioside imaging, where fluorescence turned on upon binding to ganglioside-containing membranes due to the change in environment polarity. acs.org

Integration of this compound into Advanced Molecular Architectures for Research

This compound and its derivatives can be integrated into more complex molecular architectures to create functional materials or probes for specific research applications. Molecular architecture refers to the precise arrangement of atoms in a molecule, which dictates its physical properties and function. utah.edubuponline.com This integration can leverage the fluorescent properties of the dansyl group within a larger structure designed for a particular purpose.

Examples of integrating dansyl derivatives into molecular architectures include their use in polymeric materials and peptide-based structures. Dansyl derivatives have been incorporated into water-soluble non-conjugated fluorescent polymers, which exhibited aggregation-induced emission (AIE) behavior and were explored for sensor applications, including the detection of metal ions. rsc.org Dansyl-labeled amino acids, including this compound, have also been used in the development of chiral stationary phases for HPLC, where they are separated based on interactions with a chiral selector integrated into a polymeric monolith. researchgate.netresearchgate.netcapes.gov.brnih.gov Furthermore, dansyl groups have been utilized in the design of fluorescent probes based on peptides for imaging biological targets like gangliosides. acs.org The small size of the dansyl group can be advantageous when incorporated into molecular architectures, helping to reduce the likelihood of negative steric effects. mdpi.com

Strategies for Enhancing Fluorescent Properties

Strategies for enhancing the fluorescent properties of dansyl derivatives often involve modifying the chemical structure or optimizing the surrounding environment. One approach is to utilize phenomena like aggregation-induced emission (AIE), where the fluorescence intensity increases upon aggregation. bohrium.comunl.pt This is in contrast to typical fluorophores, which show decreased fluorescence upon aggregation due to quenching. Dansyl derivatives exhibiting solvatofluorochromic behavior, where their fluorescence properties are sensitive to solvent polarity, can also show enhanced fluorescence in specific environments, such as in the presence of water, via AIE. bohrium.comunl.pt

Another strategy involves optimizing the molecular design to control absorption and emission wavelengths and improve quantum yield. nih.gov Integrating dansyl fluorophores into solid-phase sensors can also enhance sensitivity and selectivity towards a target analyte. tandfonline.com In the context of biological imaging, designing probes that exhibit a "turn-on" fluorescence response upon binding to their target in a specific environment (e.g., a low-polarity membrane) can lead to high-contrast imaging. acs.org While not specific to dansyl, general methods for enhancing fluorescence signals include increasing the number of fluorophores or using amplification techniques. thermofisher.com However, simply increasing probe concentration can be counterproductive. thermofisher.com

Advanced Analytical Methodologies Utilizing Dansylmethionine

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating and quantifying dansylmethionine from complex mixtures, as well as for separating its enantiomers.

HPLC is a powerful technique extensively applied to the analysis of dansyl-derivatized amino acids, including this compound. The derivatization with dansyl chloride yields fluorescent sulfonamide adducts that are well-retained on reversed-phase columns researchgate.netnih.gov.

Reversed-phase HPLC (RP-HPLC) is a common mode for separating dansyl amino acids. This technique utilizes a stationary phase that is less polar than the mobile phase, typically a C8 or C18 column researchgate.net. Dansyl amino acids, being relatively nonpolar due to the attached dansyl group, are well-suited for retention and separation on these hydrophobic stationary phases researchgate.netnih.gov.

The separation is often achieved using a linear gradient of increasing organic solvent concentration in the mobile phase researchgate.netoup.com. Mobile phases typically consist of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol (B129727) nih.govoup.com. The pH and ionic strength of the buffer can significantly influence the retention times and resolution of dansyl amino acids oup.com. For instance, using sodium phosphate (B84403) buffers of approximately neutral pH with an acetonitrile gradient has been shown to separate most dansyl derivatives of the 20 common amino acids found in proteins within about 30 minutes oup.com.

Dansylation reaction conditions, such as temperature and reaction time, can influence the formation of dansyl amino acids and potential by-products like dansyl sulfonic acid and dansylamide (B1669799) tandfonline.combsu.edusci-hub.se. Optimized reaction conditions are crucial for maximizing the yield of dansyl amino acids and minimizing interferences tandfonline.combsu.edu.

RP-HPLC with pre-column dansyl chloride derivatization has been demonstrated as a sensitive method for amino acid analysis in various sample types, including protein hydrolysates and physiological fluids researchgate.netsci-hub.sebevital.nonih.govresearchgate.net. The method offers advantages such as high sensitivity and relatively short analysis times compared to traditional ion-exchange chromatography methods sci-hub.sebevital.no.

Methionine is a chiral amino acid (except for glycine), existing as L- and D-enantiomers. The derivatization with dansyl chloride does not affect the chiral center. Therefore, separating the enantiomers of this compound requires specialized chiral separation techniques, often employing HPLC with chiral stationary phases (CSPs) or chiral mobile phase additives researchgate.netcapes.gov.brresearchgate.netresearchgate.neteijppr.com.

The chiral separation of dansyl-amino acids, including this compound, by HPLC in reversed-phase mode using CSPs has been explored researchgate.netcapes.gov.br. This approach relies on the differential interactions between the enantiomers of this compound and the chiral selector immobilized on the stationary phase.

High-Performance Liquid Chromatography (HPLC) of this compound

Chiral Separations of this compound Enantiomers

Development and Application of Chiral Stationary Phases (CSPs)

The development of effective CSPs is central to achieving enantioseparation in HPLC researchgate.netresearchgate.net. CSPs are designed with a chiral selector that can interact stereoselectively with the enantiomers of the analyte, forming transient diastereomeric complexes with different stabilities researchgate.neteijppr.com. This difference in interaction leads to different retention times for the enantiomers, allowing for their separation.

Various types of CSPs have been developed and applied for the separation of chiral compounds, including dansyl-amino acids eijppr.comresearchgate.net. These include CSPs based on polysaccharides, macrocyclic antibiotics, cyclodextrins, proteins, and ligand exchange mechanisms eijppr.comresearchgate.net. For the chiral separation of dansyl-amino acids, CSPs incorporating macrocyclic glycopeptides have shown particular utility researchgate.netcapes.gov.brnih.govtargetmol.cn.

Role of Macrocyclic Glycopeptide Chiral Selectors

Macrocyclic glycopeptide antibiotics, such as vancomycin (B549263), teicoplanin, and ristocetin (B1679390) A, are widely used as chiral selectors in HPLC researchgate.neteijppr.commdpi.comresearchgate.net. These molecules possess complex structures with multiple chiral centers and various functional groups (e.g., amino, carboxyl, hydroxyl, aromatic rings, amide linkages) that can engage in diverse interactions (ionic, hydrogen bonding, π-π, hydrophobic) with the chiral analytes researchgate.netcapes.gov.brresearchgate.netmst.edu.

When bonded to a stationary phase support, these macrocyclic glycopeptides create CSPs capable of enantioselectively recognizing and separating a broad range of chiral compounds, including dansyl-amino acids researchgate.netcapes.gov.brresearchgate.netnih.govresearchgate.net. Studies have shown the effectiveness of norvancomycin-bonded CSPs for the chiral separation of various dansyl-amino acids, including this compound, in reversed-phase mode researchgate.netcapes.gov.brnih.gov. The chiral recognition mechanism on these phases involves a combination of ionic and hydrophobic interactions between the analyte and the macrocycle researchgate.netcapes.gov.br.

Optimization of Mobile Phase Composition for Enantioseparation

Optimizing the mobile phase composition is critical for achieving effective chiral separation and resolution of this compound enantiomers researchgate.netnih.govsci-hub.seresearchgate.netresearchgate.nettargetmol.cnmolnar-institute.com. The mobile phase components can influence the interactions between the analyte, the chiral selector on the stationary phase, and the mobile phase itself researchgate.netcapes.gov.brresearchgate.net.

Parameters such as the type and concentration of organic modifier, buffer pH, ionic strength, and the presence of additives can significantly affect retention, selectivity (α), and resolution (Rs) researchgate.netcapes.gov.brresearchgate.netresearchgate.netmolnar-institute.commdpi.com. For instance, in chiral separations of dansyl-amino acids on norvancomycin-bonded CSPs, increasing the pH of the buffer has been shown to improve chiral resolution for several dansyl-amino acids, including this compound researchgate.netcapes.gov.brnih.gov. This suggests the involvement of ionic interactions in the separation mechanism researchgate.netcapes.gov.br.

The choice of organic modifier (e.g., acetonitrile, methanol, ethanol) and its concentration in the mobile phase also plays a crucial role in optimizing enantioseparation researchgate.netcapes.gov.brresearchgate.netresearchgate.netmdpi.com. Additionally, the inclusion of mobile phase additives, such as acidic or basic modifiers or specific salts, can further tune the separation by influencing the ionization state of the analyte or the chiral selector, or by competing for interaction sites researchgate.netresearchgate.netmolnar-institute.com.

Research findings indicate that the enantioseparation process can be influenced by temperature, and thermodynamic studies (e.g., Van't Hoff plots) can provide insights into whether the separation is enthalpy- or entropy-controlled researchgate.netcapes.gov.brresearchgate.net.

Interactive Data Table: Effect of pH on Chiral Resolution of Dansyl-Amino Acids on Norvancomycin-Bonded CSP

| Dansyl-Amino Acid | pH 3.5 Resolution (Rs) | pH 7.0 Resolution (Rs) |

| Dansyl-α-amino-n-butyric acid | - | Improved |

| This compound | - | Improved |

| Dansylthreonine | - | Improved |

| Dansylglutamic acid | - | Not improved |

Note: Data is illustrative based on the trend described in the source researchgate.netcapes.gov.brnih.gov. Specific resolution values may vary depending on other chromatographic conditions.

Detection Modalities in HPLC (UV, Fluorescence, Mass Spectrometry)

HPLC is a widely used technique for separating and quantifying components in a mixture. For this compound, several detection modalities can be employed:

UV Detection: UV-Vis detectors measure the absorption of ultraviolet or visible light by analytes as they elute from the column. While this compound has a chromophore due to the naphthalene (B1677914) ring system, UV detection might offer less sensitivity compared to fluorescence detection for fluorescent compounds thermofisher.comchromatographyonline.com. Diode-array detectors (DAD) can measure the entire UV-Vis spectrum simultaneously, aiding in peak identification and purity assessment thermofisher.commeasurlabs.com.

Fluorescence Detection: Fluorescence detectors are highly sensitive for compounds that fluoresce, like this compound. They work by exciting the analyte at a specific wavelength and measuring the emitted light at a longer wavelength thermofisher.comchromatographyonline.com. This method offers enhanced sensitivity and selectivity for dansylated compounds compared to UV detection chromatographyonline.comnih.gov. The excitation maximum for fluorescence is typically close to the UV absorbance maximum chromatographyonline.com.

Mass Spectrometry (MS): MS detectors measure the mass-to-charge ratio of ions, providing highly specific identification and structural information thermofisher.com. LC-MS couples the separation power of HPLC with the identification capabilities of MS, making it a powerful tool for analyzing complex samples containing this compound thermofisher.combezpecnostpotravin.cz. MS detection can be more sensitive than some other detection methods, although fluorescence detection can offer superior quantification limits for certain dansylated compounds thermofisher.comnih.gov.

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis is a separation technique that utilizes an electric field to separate analytes based on their charge and size within a narrow capillary thermofisher.comyoutube.com. CE offers high separation efficiency and low sample consumption researchgate.net.

Chirality, the property of a molecule being non-superimposable on its mirror image, is significant in pharmaceutical and biological contexts. This compound, like methionine, can exist as enantiomers (L and D forms). CE is a powerful technique for chiral analysis researchgate.net. Chiral selectors are added to the background electrolyte (BGE) to facilitate the separation of enantiomers researchgate.net. Macrocyclic antibiotics, such as vancomycin, balhimycin, bromobalhimycin, and dechlorobalhimycin, have been successfully employed as chiral selectors in CE for the enantioseparation of dansyl-amino acids, including this compound researchgate.netnih.gov. These antibiotics offer diverse interaction sites (electrostatic, inclusion, hydrogen bonding) that enable chiral recognition nih.gov.

Specific examples of antibiotic chiral selectors used in CE for dansyl-amino acid separation include vancomycin and other glycopeptides researchgate.netnih.gov. Studies have demonstrated the enantio-separation of L-dansyl-methionine using balhimycin, bromobalhimycin, and dechlorobalhimycin as chiral selectors in CE researchgate.net.

Optimizing electrophoretic parameters is crucial for achieving high resolution in CE separations of this compound. Key parameters influencing resolution include the composition and physicochemical properties of the background electrolyte (BGE), applied voltage, separation temperature, and capillary properties mdpi.comstanford.edu.

The type and concentration of the buffer, as well as its pH, are primary factors subject to optimization mdpi.com. The presence of organic modifiers or solvents in the BGE can also significantly impact separation efficiency mdpi.com. For chiral separations using antibiotic selectors, parameters such as the concentration of the chiral selector and BGE pH are critical researchgate.netnih.gov. For instance, the concentration of the antibiotic chiral selector and the pH of the buffer have been studied to optimize the enantioseparation of dansyl-amino acids nih.gov. Temperature is another important parameter, as it can affect the migration velocity of analytes and thus influence peak resolution sciex.jp. Optimization strategies often involve systematically varying these parameters to achieve the desired separation efficiency and resolution mdpi.comstanford.edu.

Chiral Separations using Antibiotic Chiral Selectors in CE

Thin-Layer Chromatography (TLC) Applications in Amino Acid Analysis

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the separation and analysis of various compounds, including amino acid derivatives nih.govmerckmillipore.com. Dansyl derivatives of amino acids, including this compound, are widely used in protein sequencing and amino acid analysis due to their fluorescent nature nih.gov.

TLC allows for the separation of dansylated amino acids on a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel, coated on a plate nih.gov. Different solvent systems (mobile phases) are used to achieve separation based on the differential partitioning of the dansylated amino acids between the stationary and mobile phases nih.gov. The fluorescent nature of this compound allows for its detection on the TLC plate under UV light, even at low concentrations nih.gov. TLC has been applied to the analysis of dansylated human serum and urinary amino acids, demonstrating its utility in clinical and research settings nih.gov. It is also used for the resolution of enantiomeric mixtures of dansyl amino acids nih.govacs.orgspringernature.com.

Spectroscopic Detection and Characterization Methods

Spectroscopic methods play a vital role in the detection and characterization of this compound, particularly leveraging its fluorescent properties.

Fluorescence Spectroscopy in Quantitative and Qualitative Analysis

Fluorescence spectroscopy is a highly sensitive technique for analyzing fluorescent compounds chromatographyonline.comoptosky.com. This compound, being a fluorescent molecule, is well-suited for analysis by fluorescence spectroscopy. This technique involves exciting the molecule with light at a specific wavelength and measuring the intensity and spectrum of the emitted fluorescence chromatographyonline.comoptosky.com.

In quantitative analysis, fluorescence intensity is directly proportional to the concentration of the fluorescent analyte, allowing for the determination of this compound concentration in a sample bezpecnostpotravin.czresearchgate.netfrontiersin.org. Calibration curves are typically generated using standards of known concentration.

For qualitative analysis, fluorescence spectroscopy can provide information about the identity of a compound based on its unique excitation and emission spectra optosky.comresearchgate.net. The characteristic fluorescence spectrum of this compound can be used to confirm its presence in a sample optosky.com. Two-dimensional fluorescence spectroscopy, which involves measuring fluorescence emission spectra at varying excitation wavelengths, can be particularly useful for analyzing complex mixtures containing multiple fluorescent compounds optosky.comresearchgate.net.

Fluorescence detection is commonly coupled with separation techniques like HPLC and CE to provide sensitive and selective analysis of this compound within complex matrices chromatographyonline.comnih.govnih.gov.

UV-Visible Absorption Spectroscopy for Detection

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to measure the amount of light absorbed by a sample at different wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is widely applied for the quantitative determination of analytes that possess a chromophore, a part of the molecule that absorbs light. This compound, with its dansyl group, exhibits strong absorption in the UV-Vis range, making it amenable to detection and quantification using this method.

The principle behind UV-Vis spectroscopy for detection relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a this compound solution at its maximum absorption wavelength (λmax), its concentration can be determined, provided the molar absorptivity coefficient at that wavelength is known. UV-Vis spectrophotometers measure the light transmitted through a sample compared to a reference, allowing for the generation of an absorption spectrum.

While specific detailed research findings solely focused on the UV-Vis absorption spectrum of this compound in isolation are not extensively detailed in the provided search results, the general application of UV-Vis for detecting dansylated compounds is well-established. For instance, UV-Vis spectroscopy is routinely used in analytical chemistry for the quantitative determination of highly conjugated organic compounds and biological macromolecules, categories that include dansylated molecules. Studies involving the use of dansyl derivatives in conjunction with techniques like capillary chromatography have employed fluorescence detection, which is often coupled with UV detection, highlighting the utility of the dansyl group's optical properties in separation science.

Mass Spectrometry (MS) Integration in this compound Research

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules within a sample. The integration of MS with techniques utilizing this compound offers enhanced capabilities for analysis, particularly in complex matrices. Dansylation is often used as a derivatization strategy to improve the ionization efficiency and fragmentation patterns of analytes, making them more suitable for MS analysis.

Coupling with Chromatographic Techniques

The combination of chromatographic separation techniques with Mass Spectrometry, often referred to as hyphenated techniques, is a cornerstone of modern analytical chemistry. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are prime examples. These techniques first separate components of a mixture based on their physical or chemical properties in the chromatographic column before they are introduced into the mass spectrometer for detection and analysis.

This compound, or analytes that have been dansylated, are frequently analyzed using LC-MS. Liquid chromatography is particularly well-suited for separating larger and non-volatile molecules, including peptides and amino acid derivatives like dansylated compounds. The LC system separates the components based on their interaction with the stationary and mobile phases, and as each component elutes, it enters the MS for ionization and detection. This coupling is crucial for analyzing complex samples where multiple components might otherwise interfere with MS analysis if introduced directly.

Research has demonstrated the effectiveness of LC-MS in analyzing dansylated compounds. For example, a method using differential chemical isotope labeling liquid chromatography mass spectrometry (CIL LC-MS) employed dansylation for parallel metabolomic profiling of urine and feces. This highlights the role of dansylation in preparing samples for sensitive and comprehensive LC-MS analysis in biological matrices. Another study utilized LC-ESI/MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) for the quantification of dansylated neurotransmitters and their metabolites in human plasma, showcasing the sensitivity and specificity achieved by coupling LC with tandem MS after dansyl derivatization. The use of chiral HPLC columns, such as Astec CHIROBIOTIC T, coupled with MS is also noted for the analysis of dansyl-methionine enantiomers, indicating the application of LC-MS for stereochemical analysis of dansylated compounds.

Applications in Identification and Quantification

The integration of Mass Spectrometry with techniques utilizing this compound is widely applied for both the identification and quantification of the compound and other dansylated species in various samples. MS identifies compounds by measuring the mass-to-charge ratio of their ions and often by analyzing their fragmentation patterns in tandem MS (MS/MS). Quantification is achieved by measuring the intensity or abundance of specific ions, which is proportional to the amount of the analyte present.

Dansylation enhances the ionization efficiency of analytes, particularly hydrophilic ones, which can improve their detection by MS. The dansyl group also influences fragmentation patterns in MS/MS, often promoting the formation of characteristic fragment ions that aid in structural elucidation and confirmation of the analyte's identity.

In the context of this compound, its distinct mass spectral properties allow for its specific identification within complex mixtures. When coupled with chromatography, the retention time from the chromatographic separation provides an additional layer of specificity for identification. Quantification is performed by creating calibration curves using known concentrations of this compound standards and correlating their peak areas or intensities in the mass chromatogram or mass spectrum to the concentration.

Studies have demonstrated the application of MS for the identification and quantification of dansylated compounds in biological samples. The LC-ESI/MS/MS method for neurotransmitters and metabolites, which were dansylated, achieved excellent linearity and low limits of quantification, demonstrating its effectiveness for quantitative analysis. The use of dansyl labeling in LC-MS for metabolomics allows for the quantitative comparison of metabolites across different samples. Furthermore, the application of dansyl chloride for peptide tagging in LC/MALDI-MS/MS analysis has shown improved peptide detection and sequence coverage, highlighting the utility of dansylation in proteomic identification and characterization.

These examples underscore the significant role of Mass Spectrometry, particularly when coupled with chromatography and utilizing the properties imparted by dansyl derivatization, in the accurate identification and sensitive quantification of this compound and other related compounds in diverse research areas.

Biochemical and Proteomic Research Applications of Dansylmethionine

Fluorescent Labeling and Probing in Biological Systems

The integration of fluorescent labels into biological molecules is a cornerstone of numerous research techniques, enabling visualization and analysis of complex biological processes. Dansylmethionine, with its intrinsic fluorescence, serves as a valuable tool in this regard.

Fluorogenic Labeling of Proteins and Enzymes for Structural Studies

Fluorogenic labeling involves attaching a fluorescent molecule to a protein or enzyme, allowing researchers to study their structure and behavior. Dansyl chloride, a precursor to this compound derivatives, is a widely used reagent for enhancing the detection of small molecules by UV spectroscopy and mass spectrometry and has also been applied in the fluorogenic labeling of proteins and enzymes. researchgate.net While historically used, the application of dansyl chloride labeling for structural studies of native proteins or protein complexes has been less frequent compared to other methods. mdpi.com However, its mild labeling conditions, small size, and rapid reaction characteristics present potential advantages for studying protein structure and dynamics. researchgate.netmdpi.com Dansylation can occur over a wide pH range, with increased efficiency observed at pH 9.5. mdpi.com

Investigations into Protein Structure and Dynamics using Dansylation

Dansylation, the process of labeling with a dansyl group, can be employed to investigate the structural integrity and dynamics of proteins. Studies using model proteins such as myoglobin (B1173299) and alcohol dehydrogenase have demonstrated the utility of dansyl chloride as a covalent probe for analyzing protein structure and dynamics under native conditions using techniques like native mass spectrometry and ion mobility mass spectrometry. mdpi.comosti.govnih.gov While chemical modification with fluorescent tags can potentially alter native protein structure, researchers have investigated the impact of dansylation on protein fold, stability, and interactions. mdpi.com Labeling efficiency under different conditions can be quantified using liquid chromatography–mass spectrometry. mdpi.com

Development of Specific Fluorescent Probes for Biological Processes and Interactions

Fluorescent probes are essential tools for real-time monitoring and analysis of biological processes and molecular interactions within living systems. altabioscience.comthermofisher.com Dansyl-based derivatives, including those incorporating methionine, have been explored for developing specific probes. researchgate.net These probes enable precise investigation of molecular interactions, tracking of subcellular processes, and quantification of biological responses with high sensitivity and specificity. altabioscience.com

Detection of Metal Ions (e.g., Hg2+) using Dansyl-Methionine Derivatives

Dansyl-based derivatives have been developed as fluorescent chemosensors for the detection of metal ions, including mercury (Hg2+). tandfonline.com These sensors utilize the interaction between the metal ion and the probe to induce a change in fluorescence signal. For instance, a dipeptide sensor incorporating dansyl-methionine-histidine (DMH) has shown sensitive responses to metal ions such as Ag(I), Hg(II), and Cu(II) in aqueous solutions. researchgate.net This dipeptide sensor exhibited a ratiometric response to Hg(II), a turn-on response to Ag(I), and a turn-off detection of Cu(II). researchgate.net The fluorescence change upon Hg2+ binding can be attributed to mechanisms such as conformational changes in the fluorophore. rsc.org Dansyl chloride-based sensors, due to their photophysical properties, including high fluorescence quantum yield and large Stokes shift, are promising for Hg2+ detection. tandfonline.com The interaction between Hg2+ and the dansyl fluorophore can lead to significant changes in its photophysical properties, enabling effective sensing. tandfonline.com

Data Table: Fluorescent Sensor Response to Metal Ions

| Sensor Type | Metal Ion Detected | Response Type | Medium | Reference |

| Dansyl-methionine-histidine (DMH) | Ag(I) | Turn-on | Aqueous solution | researchgate.net |

| Dansyl-methionine-histidine (DMH) | Hg(II) | Ratiometric | Aqueous solution | researchgate.net |

| Dansyl-methionine-histidine (DMH) | Cu(II) | Turn-off | Aqueous solution | researchgate.net |

| Dansyl-based peptide probe (DM) | Hg2+ | Turn off | Aqueous solution | tandfonline.com |

Enzymatic Studies and Substrate Specificity

This compound and related dansyl-labeled amino acids are utilized in enzymatic studies to investigate enzyme activity, kinetics, and substrate specificity. The fluorescent property of the dansyl group allows for sensitive detection of enzymatic cleavage or modification.

Use in Peptidase Activity Assays and Biotransformation Studies

Dansyl-labeled amino acids and peptides, including potentially this compound, have been employed in peptidase activity assays. The microdansylation technique, which involves labeling amino acids and peptides with a dansyl group, has been used in studies investigating the biotransformation of peptides by peptidases. uu.nl This technique allows for the qualitative analysis and separation of enzymatic cleavage products. uu.nl For instance, it has been applied to study the activity of aminopeptidases and C-terminal cleaving peptidases involved in the biotransformation of oxytocin (B344502) in rat brain. uu.nl The use of dansyl labeling facilitates the detection and analysis of the resulting amino acids and peptide fragments after enzymatic digestion.

Enzyme Kinetic Studies and Inhibition Analysis

While specific examples using this compound for enzyme kinetic studies and inhibition analysis were not prominently found in the search results, dansyl-labeled substrates are generally suitable for such investigations due to their detectability. Enzyme kinetic studies involve determining parameters such as Michaelis constant (Km) and maximum reaction velocity (Vmax), while inhibition analysis aims to understand how substances affect enzyme activity. nih.gov The fluorescent signal from a dansyl-labeled substrate or product can be monitored over time to determine reaction rates under varying conditions, allowing for the calculation of kinetic parameters and the characterization of inhibitors.

Assessment of Substrate Specificity (e.g., Catechol 1,2-dioxygenase)

The assessment of enzyme substrate specificity is a crucial aspect of enzymatic studies. While this compound itself is not a typical substrate for enzymes like Catechol 1,2-dioxygenase, studies involving chiral stationary phases for liquid chromatography have shown the separation of dansyl-labeled amino acids, including dansyl methionine. researchgate.net This indicates that dansyl labeling can be used in analytical methods to assess the interaction of modified amino acids with various matrices, which could be relevant in studies investigating enzyme-substrate interactions or the binding specificity of proteins.

Catechol 1,2-dioxygenase is an enzyme involved in the degradation of aromatic compounds, catalyzing the cleavage of catechol. jmb.or.krwikipedia.org Its substrate specificity has been studied using various catechol derivatives. jmb.or.krfrontiersin.org While this compound is not a substrate for this enzyme, the principle of using modified substrates to probe enzyme specificity is relevant. Studies on catechol 1,2-dioxygenase demonstrate how variations in substrate structure affect enzyme activity and binding. jmb.or.krfrontiersin.orgnih.gov

Contributions to Protein Aggregation Research

Protein aggregation is a critical phenomenon in biochemical and proteomic research, particularly due to its association with various diseases, including neurodegenerative disorders such as Alzheimer's and Parkinson's. umass.edunih.govnih.gov The process involves the misfolding and self-assembly of proteins into aggregates, which can range from soluble oligomers to insoluble amyloid fibrils. umass.eduphotonics.comnih.gov Understanding the mechanisms driving protein aggregation and identifying factors that influence this process are key areas of investigation. umass.edufrontiersin.org

This compound, a derivative of the amino acid methionine with a covalently attached dansyl group, has found application in protein aggregation research, primarily in the context of studying factors that can contribute to or influence this process. Its utility in this field is partly related to the properties conferred by the dansyl moiety, which is fluorescent and sensitive to its environment.

One specific application of this compound in protein aggregation research involves the investigation of the oxidation potential of excipients in protein formulations. Excipients are substances included in drug formulations that are not the active pharmaceutical ingredient but can affect the stability and characteristics of the formulation. Oxidation is a known pathway that can lead to protein degradation and aggregation. Research has utilized this compound to assess the oxidative impact of various excipients and processes on protein formulations, providing insights into how these factors might contribute to protein aggregation during storage or processing. chi-peptalk.com

While detailed research findings specifically quantifying the effect of this compound on protein aggregation kinetics or pathways were not extensively found, its use in evaluating oxidative stress, a factor known to promote aggregation, highlights its indirect but relevant contribution to this research area. The fluorescence properties of dansyl derivatives are often exploited in protein studies, for instance, to monitor conformational changes or interactions. photonics.commdpi.com Although direct studies using this compound's fluorescence to track aggregation events in real-time were not prominent in the search results, the broader field of protein aggregation research frequently employs fluorescence-based assays (like those using Thioflavin T) to monitor aggregate formation and kinetics. nih.govmdpi.commdpi.com This suggests a potential, though not widely documented in the provided sources, for this compound or similar fluorescent probes to be developed or applied in specific scenarios to study aspects of protein behavior relevant to aggregation, such as changes in local environment or protein-excipient interactions under oxidative conditions.

The investigation of oxidation potential using this compound can be conceptually represented as follows:

| Study Aspect | Method Used | Analyte/Focus | Relevance to Aggregation Research |

| Assessing Excipient Oxidation | This compound-based assay | Oxidation potential of excipients | Identifies factors promoting protein degradation and potential aggregation. chi-peptalk.com |

| Monitoring Protein Stability | (Potential Fluorescence application) | Protein conformation/environment | Could potentially indicate changes leading to misfolding and aggregation onset. |

This type of research contributes to the understanding of how formulation components and environmental factors can influence protein stability and propensity for aggregation, which is crucial for developing stable protein therapeutics and understanding the conditions that favor aggregation in biological contexts.

Emerging Research Perspectives and Future Directions for Dansylmethionine

Development of Novel Dansyl Derivatization Reagents and Methodologies

While dansyl chloride is a widely used derivatization reagent, research continues into developing novel dansyl-based reagents and methodologies to improve labeling efficiency, specificity, and compatibility with various analytical techniques. The goal is to overcome limitations such as non-specific reactions and potential side products associated with traditional dansyl chloride derivatization nih.gov.

Novel derivatization reagents are being designed to enhance sensitivity and provide better chromatographic separation for amino acid analysis, including dansyl-labeled amino acids like dansylmethionine nih.gov. For instance, studies compare the effectiveness of different derivatization reagents, including dansyl chloride, for LC-ESI-MS analysis of amino acids, highlighting the ongoing effort to find reagents that offer improved limits of detection and better chromatographic performance nih.gov. The development of new reagents often involves modifying the dansyl structure or incorporating new reactive groups to target specific functional groups within biomolecules more selectively.

Furthermore, research is exploring optimized derivatization methodologies, including pre-column and post-column approaches, to streamline sample preparation and enhance the accuracy and reproducibility of analysis nih.govmdpi.comresearchgate.net. This includes investigating reaction conditions such as pH, temperature, and reaction time to maximize derivatization yield and minimize degradation or side reactions. The use of novel chiral derivatization reagents, while not always dansyl-based, illustrates the broader trend in developing specialized reagents for enhanced separation and detection of enantiomers, a principle that could be applied to dansyl-labeled chiral molecules like methionine researchgate.netresearchgate.net.

Integration with Miniaturized Analytical Systems for Enhanced Field Applications

The integration of analytical techniques with miniaturized systems, such as lab-on-a-chip devices and microfluidics, is a significant trend driven by the need for portable, rapid, and low-cost analysis, particularly for field applications elsevier.comspectroscopyonline.comnih.gov. This compound, with its fluorescent tag, is well-suited for detection in such systems, where small sample volumes and integrated detection methods are common.

Microfluidic devices offer precise control over fluid handling and reaction conditions, which can benefit derivatization reactions and subsequent separation and detection of this compound researchgate.neteah-jena.demicrofluidics-innovation-center.com. The reduced consumption of reagents and samples in microfluidic systems aligns with the principles of green chemistry and makes them ideal for point-of-care diagnostics, environmental monitoring, and on-site analysis eah-jena.decsic.es.

Research in this area focuses on developing integrated microfluidic platforms that can perform automated sample preparation, including derivatization with dansyl reagents, separation (e.g., via microchip electrophoresis), and fluorescence detection of target analytes like this compound researchgate.netnih.gov. These miniaturized systems have the potential to provide rapid and sensitive analysis outside of traditional laboratory settings, enabling applications such as on-site assessment of methionine levels in various samples.

Expanding Applications in Systems Biology and Multi-Omics Research

Systems biology and multi-omics research aim to understand biological systems holistically by integrating data from multiple levels, including genomics, transcriptomics, proteomics, and metabolomics azolifesciences.comfrontiersin.orgnih.gov. Metabolomics, the study of small molecules within a biological system, can benefit from the use of labeled metabolites like this compound for enhanced detection and quantification.

This compound can serve as a valuable tool in metabolomics studies, particularly for the targeted analysis of methionine and its related metabolites. By fluorescently labeling methionine, researchers can improve its detection sensitivity in complex biological matrices, allowing for more accurate quantification and the study of its dynamics in various biological processes.

The integration of metabolomics data obtained using techniques involving this compound analysis with other omics data (e.g., proteomics to study protein synthesis and modification involving methionine) can provide a more comprehensive understanding of biological pathways and regulatory networks azolifesciences.com. This multi-omics approach can reveal how changes in methionine metabolism correlate with alterations in protein expression or other cellular processes, offering deeper insights into cellular function and dysfunction.

Computational and Theoretical Modeling of this compound Interactions

Computational and theoretical modeling play an increasingly important role in understanding the behavior and interactions of molecules, including labeled compounds like this compound. These approaches can provide insights into the electronic structure, spectroscopic properties, and reactivity of this compound, as well as its interactions with other molecules, such as proteins or chiral selectors.

Modeling can be used to predict the optimal conditions for dansyl derivatization, understand the factors influencing the fluorescence properties of this compound in different environments, and simulate its behavior in chromatographic separation systems researchgate.net. For example, theoretical models are being developed to understand the interactions between dansyl amino acids and chiral stationary phases or mobile phase additives, which is crucial for optimizing enantiomeric separations researchgate.net.

Furthermore, computational approaches can aid in the design of novel dansyl-based reagents with desired properties, predicting their reactivity and spectroscopic characteristics before experimental synthesis. Molecular docking and dynamics simulations can be used to study the binding of this compound to proteins or other biomolecules, providing insights into potential applications in protein labeling or interaction studies researchgate.net.

Potential for Advanced Applications in Biopharmaceutical and Biotechnology Research

This compound and dansyl labeling in general hold potential for advanced applications in biopharmaceutical and biotechnology research. This includes areas such as protein labeling, studying protein dynamics, and potentially in the development of new diagnostic or therapeutic agents.

Dansyl labeling has been explored for studying protein structure and dynamics, although its application directly to proteins has been less common compared to small molecules mdpi.comnih.gov. However, the mild labeling conditions and the small size of the dansyl group can be advantageous for studying protein fold, stability, and interactions without significantly altering protein function mdpi.com. Future research may explore the specific use of this compound incorporation or labeling to study methionine-specific processes in proteins, such as N-terminal methionine processing or methionine oxidation.

In biopharmaceutical research, understanding protein stability and modifications is crucial. Methionine residues in proteins are susceptible to oxidation, which can affect protein function and stability. This compound could potentially be used as a model compound or incorporated into model peptides/proteins to study oxidation mechanisms and evaluate the effectiveness of stabilizers google.com.

Furthermore, the fluorescent properties of the dansyl group could be exploited in the development of fluorescent probes or tags for tracking methionine or methionine-containing molecules in biological systems or in drug delivery studies. The potential exists for developing novel assays or detection methods in biotechnology that utilize the unique characteristics of this compound.

Q & A

Q. How should researchers statistically analyze time-resolved fluorescence data for this compound in dynamic cellular environments?

- Methodological Answer : Fit decay curves to multi-exponential models (e.g., I(t) = Σαiexp(-t/τi)) using iterative reconvolution. Assess goodness-of-fit via χ<sup>2</sup> values (1.0–1.2) and residual plots. Account for autofluorescence via blank subtraction and use global analysis for multi-wavelength datasets. Report uncertainties in lifetime (τ) values using error propagation methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.